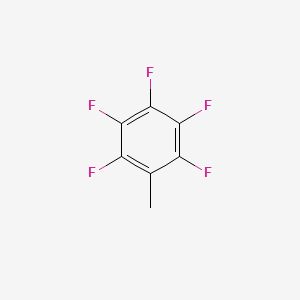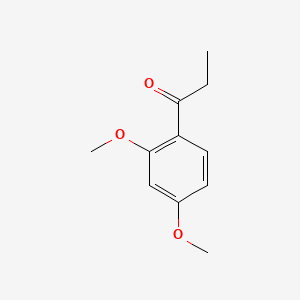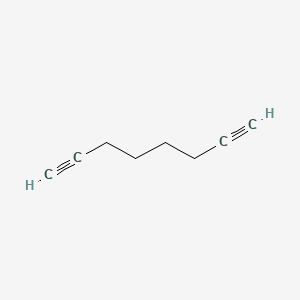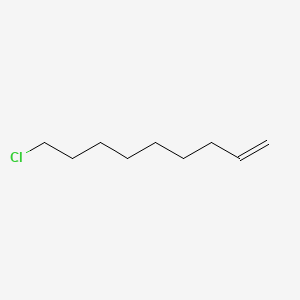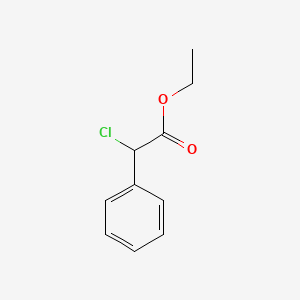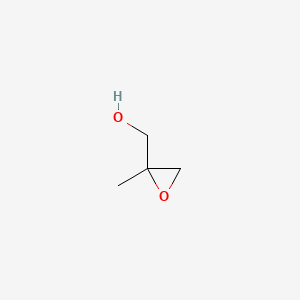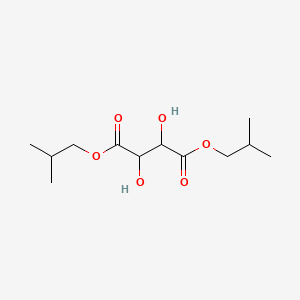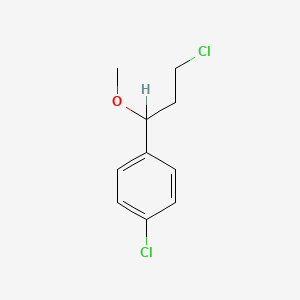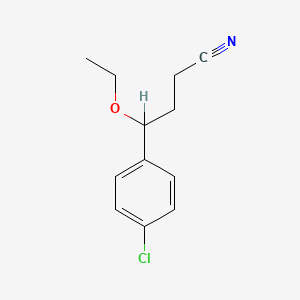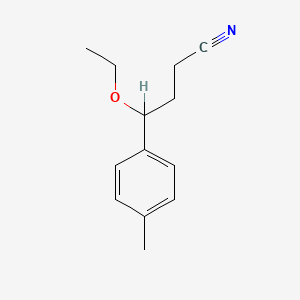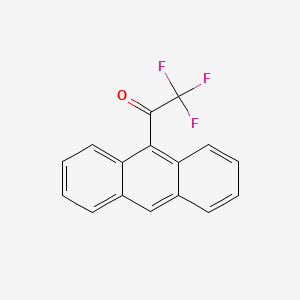
9-Anthryl trifluoromethyl ketone
Übersicht
Beschreibung
9-Anthryl trifluoromethyl ketone is a compound that features both an anthracene moiety and a trifluoromethyl ketone group. The anthracene part of the molecule is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, which can be functionalized to create various derivatives with interesting chemical and physical properties. The trifluoromethyl ketone functionality introduces both electron-withdrawing and steric effects, which can significantly influence the reactivity and interactions of the molecule.
Synthesis Analysis
The synthesis of 9-anthryl trifluoromethyl ketone derivatives can be achieved through various methods. For instance, tri(9-anthryl)borane has been used as an organophotocatalyst for the visible-light-induced trifluoromethylation of unactivated alkenes with CF3I under mild conditions, which could potentially be applied to the synthesis of 9-anthryl trifluoromethyl ketones . Additionally, heteroleptic anthryl-substituted beta-ketoenolates of rhodium(III) and iridium(III) have been prepared by reacting metal acetylacetonates with 9-anthroyl chloride and 9-chloromethylanthracene under Friedel-Crafts conditions, which is another synthetic route that could be adapted for the synthesis of related ketones .
Molecular Structure Analysis
The molecular structure of 9-anthryl trifluoromethyl ketone derivatives has been elucidated using techniques such as X-ray diffraction. For example, di(9-anthryl) ketone has been shown to have the planes of the anthracene systems twisted out of the plane of the carbonyl group, resulting in a significant dihedral angle between the two aromatic ring systems . This structural feature is important as it can affect the photochemical behavior of the molecule.
Chemical Reactions Analysis
9-Anthryl trifluoromethyl ketones can undergo various chemical reactions. Metal hydride reduction of 9-anthryl ketones has been studied, showing that the steric influence of the anthracene moiety can direct the reaction path, leading to the formation of saturated ketones without the formation of allylic or saturated alcohols typically associated with the reduction of α,β-unsaturated ketones . The photochemistry of related compounds, such as 9-anthracenylmethyl-9′-fluorenyl ketone, has also been investigated, revealing processes like Norrish type I cleavage and intersystem crossing to the triplet state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-anthryl trifluoromethyl ketones are influenced by their molecular structure. The presence of the anthracene and trifluoromethyl ketone groups can affect properties such as luminescence, redox behavior, and intramolecular interactions. For instance, anthryl-substituted beta-ketoenolates exhibit quenched fluorescence due to intramolecular electron transfer processes . The molecular topology of di(9-anthryl)ethanedione and related cyclic 1,2-diketones has been studied, revealing the influence of substituents and intramolecular interactions on the physicochemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Fluorinated Pharmacons
- Field : Medicinal Chemistry
- Application : Trifluoromethyl ketones (TFMKs), including 9-Anthryl trifluoromethyl ketone, are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Method : The article provides an in-depth discussion of the methods available for their synthesis .
- Results : The use of TFMKs has been illustrated with examples of their application as key intermediates in medicinal chemistry .
-
Asymmetric Hydrogenation
- Field : Organic Chemistry
- Application : 9-Anthryl trifluoromethyl ketone is used as a substrate for asymmetric reduction reactions. This process is challenging due to the stereoelectronic properties of trifluoromethyl ketones .
- Method : Iridium/f-amphol and iridium/f-ampha catalysis systems have been developed, which provide a highly efficient method for the synthesis of chiral secondary 2,2,2-trifluoroethanols .
- Results : This methodology has been demonstrated through the facile preparation of the key intermediates of Odanacatib and LX-1301 .
-
Asymmetric Reduction Reactions
- Field : Organic Chemistry
- Application : 9-Anthryl trifluoromethyl ketone is used as a substrate for asymmetric reduction reactions. Due to the presence of a chiral center, the reduction of this ketone can lead to the formation of two enantiomers (mirror images) of the corresponding alcohol.
- Method : The specific method of application or experimental procedure is not detailed in the source.
- Results : The outcome of this application is the formation of two enantiomers of the corresponding alcohol.
-
Synthesis of Pirkle’s Alcohol
- Field : Organic Chemistry
- Application : Trifluoromethyl 9-anthryl ketone may be reduced with sodium borohydride to generate racemic Pirkle’s alcohol .
- Method : The enantiomers are then derivatized to diastereomeric carbamates using enantioenriched 1-(1-Naphthyl)ethyl isocyanate .
- Results : The result of this application is the synthesis of Pirkle’s alcohol .
-
Fluorinated Pharmacons
- Field : Medicinal Chemistry
- Application : Trifluoromethyl ketones (TFMKs), including 9-Anthryl trifluoromethyl ketone, are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Method : The article provides an in-depth discussion of the methods available for their synthesis .
- Results : The use of TFMKs has been illustrated with examples of their application as key intermediates in medicinal chemistry .
-
As a Commercial Product
- Field : Industrial Chemistry
- Application : 9-Anthryl trifluoromethyl ketone is commercially available and can be used in various chemical reactions .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The outcome of this application is not specified in the source .
Safety And Hazards
In case of eye contact with 9-Anthryl trifluoromethyl ketone, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur .
Eigenschaften
IUPAC Name |
1-anthracen-9-yl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMBBIFTVWHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201747 | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthryl trifluoromethyl ketone | |
CAS RN |
53531-31-0 | |
| Record name | 1-(9-Anthracenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-anthryl trifluoromethyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



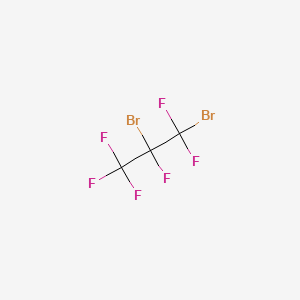
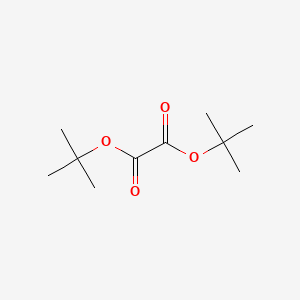
![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)
